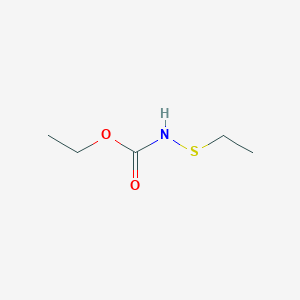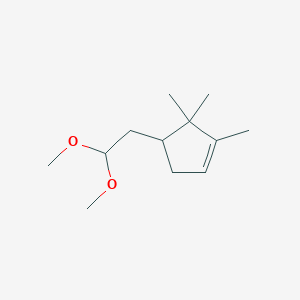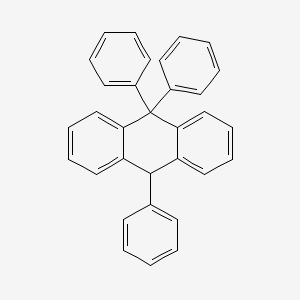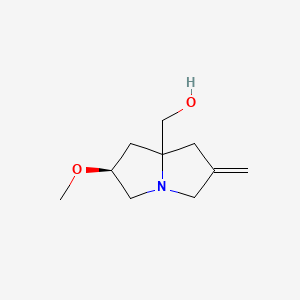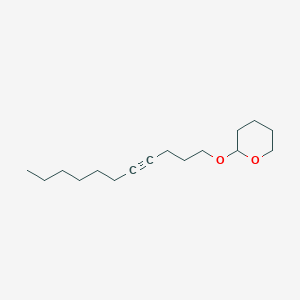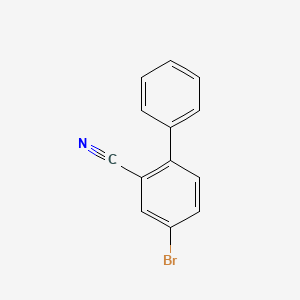
4-Bromo-2-cyanobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-cyanobiphenyl is an organic compound with the molecular formula C14H10BrN. It is a significant pharmaceutical intermediate and organic synthetic material used in the preparation of various drugs, particularly those in the sartan class such as azilsartan ester and temisartan . This compound is also utilized in the synthesis of other pyrazolines and related derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-2-cyanobiphenyl can be synthesized using 2-cyano-4-methylbiphenyl as a raw material. One method involves dissolving 10g of 2-cyano-4-methylbiphenyl in 30mL of dichloromethane, followed by the addition of 9g of dibromo hydantoin dissolved in 30mL of dichloromethane . The mixture is then subjected to a flow reactor at a constant temperature of 50°C with 475nm LED light for 30 minutes .
Industrial Production Methods: An industrially advantageous method involves treating 4’-methyl-2-cyanobiphenyl with bromine in a halogenated hydrocarbon solvent or an alkane solvent having 5 to 7 carbon atoms . This method is preferred due to its high yield and the use of inexpensive starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-cyanobiphenyl undergoes various types of reactions, including:
Substitution Reactions: Common reagents include bromine and N-bromosuccinimide.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions:
Bromination: Using bromine or N-bromosuccinimide in the presence of a radical initiator such as dibenzoyl peroxide.
Solvents: Dichloromethane, halogenated hydrocarbons, and alkanes are commonly used.
Major Products:
Monobromo Products: The primary product is this compound itself.
Dibromo Products: These can form as by-products but are generally minimized in optimized reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-cyanobiphenyl is widely used in scientific research, particularly in:
Wirkmechanismus
The mechanism by which 4-bromo-2-cyanobiphenyl exerts its effects is primarily through its role as a pharmaceutical intermediate. It is involved in the synthesis of drugs that act as angiotensin II receptor antagonists, which help in regulating blood pressure by blocking the effects of angiotensin II, a potent vasoconstrictor . The molecular targets include the angiotensin II receptors, and the pathways involved are those related to the renin-angiotensin system .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyano-4’-bromomethylbiphenyl
- 4’-Bromomethylbiphenyl-2-carbonitrile
- 4’-Bromomethyl-[1,1’-biphenyl]-2-carbonitrile
Uniqueness: 4-Bromo-2-cyanobiphenyl is unique due to its specific application in the synthesis of sartan-class drugs. Its structure allows for effective interaction with angiotensin II receptors, making it a crucial intermediate in the pharmaceutical industry .
Eigenschaften
Molekularformel |
C13H8BrN |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
5-bromo-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8BrN/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
SVSPXTFMNFINCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)

![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)

![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)

![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
